molecular formula C16H20N2O8S B2551253 Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate CAS No. 860785-48-4

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate

Cat. No.: B2551253
CAS No.: 860785-48-4
M. Wt: 400.4
InChI Key: OIBQIPRBFBRZOD-UHFFFAOYSA-N
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Description

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate is a chemical compound with the molecular formula C16H20N2O8S and a molecular weight of 400.40. This compound is primarily used in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate typically involves the reaction of 2-nitro-4-(piperidinosulfonyl)benzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or alkyl-substituted malonates .

Scientific Research Applications

Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate
  • Dimethyl 2-[2-nitro-4-(morpholinosulfonyl)phenyl]-malonate
  • Dimethyl 2-[2-nitro-4-(pyrrolidinosulfonyl)phenyl]-malonate

Uniqueness

This compound is unique due to its specific structural features, such as the piperidinosulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

dimethyl 2-(2-nitro-4-piperidin-1-ylsulfonylphenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8S/c1-25-15(19)14(16(20)26-2)12-7-6-11(10-13(12)18(21)22)27(23,24)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBQIPRBFBRZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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